molecular formula C6H5N5 B075789 Pteridin-6-amine CAS No. 1125-83-3

Pteridin-6-amine

Cat. No.: B075789
CAS No.: 1125-83-3
M. Wt: 147.14 g/mol
InChI Key: YJYIDNNTUMEKSG-UHFFFAOYSA-N
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Description

Pteridin-6-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic structures composed of fused pyrazine and pyrimidine rings this compound is notable for its biological significance, particularly in the context of enzyme cofactors and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions: Pteridin-6-amine can be synthesized through several methods. One common approach involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal. Another method involves the nucleophilic substitution at ring carbons and nitrogens, followed by organometallic couplings and side chain elaboration .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Pteridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the introduced functional groups .

Mechanism of Action

Pteridin-6-amine exerts its effects primarily through its role as a cofactor in enzymatic reactions. It participates in the catalytic activity of enzymes by stabilizing transition states and facilitating the transfer of electrons or functional groups. The molecular targets include enzymes involved in folate metabolism, such as dihydropteroate synthase and tetrahydrobiopterin-dependent hydroxylases .

Properties

IUPAC Name

pteridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIDNNTUMEKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633795
Record name Pteridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-83-3
Record name Pteridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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